2,3-Dimethyl-1H-indol-5-ol

Übersicht

Beschreibung

Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis

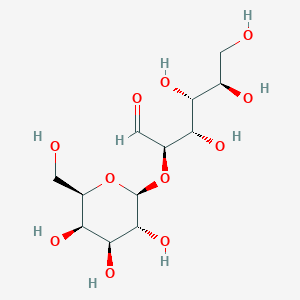

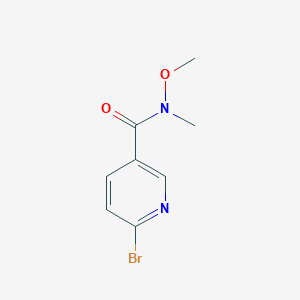

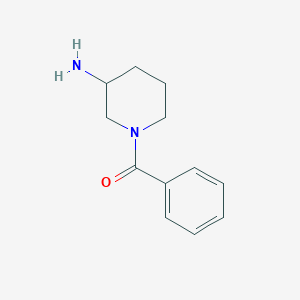

The molecular formula of 2,3-Dimethyl-1H-indol-5-ol is C10H11N . The structure is also available as a 2d Mol file .Chemical Reactions Analysis

2,3-Dimethyl-1H-indol-5-ol has been used to study the mechanism of oxidation by peroxodisulphate and peroxomonosulphate anions to 2-methylindole-2-carbaldehyde .Physical And Chemical Properties Analysis

The molecular weight of 2,3-Dimethyl-1H-indol-5-ol is 145.2010 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Indole derivatives, including compounds like 2,3-Dimethyl-1H-indol-5-ol, have been increasingly recognized for their potential in treating cancer cells. Their application in oncology research focuses on exploiting their cytotoxic properties against various human cancer cell lines .

Antimicrobial Activity

These compounds also exhibit significant antimicrobial properties. Research has shown that indole derivatives can be effective against a range of microorganisms, contributing to their use in developing new antimicrobial agents .

Tuberculosis Therapy

Specific indole derivatives have been investigated for their antitubercular activity. They show promise in both active and dormant states against Mycobacterium tuberculosis and Mycobacterium bovis, indicating potential applications in tuberculosis treatment .

Solar Energy Conversion

Indole derivatives closely related to 2,3-Dimethyl-1H-indol-5-ol have been studied for their role in improving photoelectric conversion efficiency in dye-sensitized solar cells. This suggests a possible application in renewable energy technologies.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant activities of indole derivatives make them candidates for research into treatments for inflammatory disorders and oxidative stress-related conditions .

Wirkmechanismus

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against certain viruses

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by 2,3-Dimethyl-1H-indol-5-ol and their downstream effects would require more detailed studies.

Result of Action

Indole derivatives have been reported to exhibit various biological activities . The specific results of the action of 2,3-Dimethyl-1H-indol-5-ol at the molecular and cellular level would need further investigation.

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are being deployed in traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . This makes the synthesis of indoles both highly topical and necessary .

Eigenschaften

IUPAC Name |

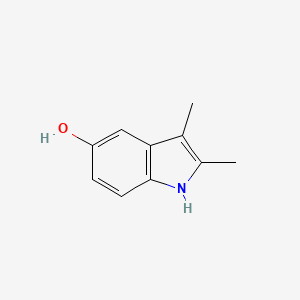

2,3-dimethyl-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-7(2)11-10-4-3-8(12)5-9(6)10/h3-5,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQDMVUJDKZHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-1H-indol-5-ol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)

![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)

![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)

![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)

![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)